3-(2-Fluorobenzyl)quinazolin-4(3H)-one
Description
Overview of the Quinazolinone Scaffold in Heterocyclic Chemistry
The quinazolinone scaffold is a foundational structure in the field of heterocyclic chemistry, representing a class of nitrogen-containing fused heterocyclic compounds. nih.govbohrium.com Structurally, it consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, a composition that gives it the alternative name benzo-1,3-diazine. mdpi.comresearchgate.net The oxidized form of quinazoline (B50416), quinazolinone, is characterized by a carbonyl group in the pyrimidine ring. wikipedia.org Two primary isomers exist, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone (or quinazolin-4(3H)-one) form being the more common and extensively studied variant. wikipedia.orgresearchgate.net
Due to its versatile chemical nature and its presence in over 200 naturally occurring alkaloids, the quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation reflects its ability to serve as a versatile framework for the development of ligands targeting a wide array of biological receptors, leading to a broad spectrum of physiological effects. researchgate.netijpsr.com
Historical Context and Evolution of Quinazolinone Research in Medicinal Chemistry
The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a derivative reported in 1869 from the reaction of anthranilic acid and cyanide. researchgate.netresearchgate.net The parent compound, quinazoline, was first prepared in 1903. researchgate.net However, significant interest in the scaffold from the medicinal chemistry community surged much later. A key turning point was the isolation and study of quinazoline alkaloids from various plant and microbial sources, which revealed their potent biological activities. researchgate.net
The discovery of the sedative-hypnotic properties of the synthetic quinazolinone derivative Methaqualone in the mid-20th century marked a pivotal moment in the evolution of research in this area. researchgate.netnih.gov This discovery catalyzed extensive investigation into synthetic 4(3H)-quinazolinones, leading to the development of numerous analogs and a deeper understanding of their therapeutic potential. This has established the quinazolinone core as a vital pharmacophore in modern drug discovery.
Broad Spectrum of Pharmacological Activities Associated with Quinazolinone Derivatives
Quinazolinone derivatives are renowned for their remarkably broad and diverse range of pharmacological activities. mdpi.comwisdomlib.orgnih.gov The flexibility of the quinazolinone scaffold allows for substitutions at various positions, particularly at positions 2 and 3, which significantly modulates its biological effects. researchgate.netnih.gov
Key pharmacological activities reported for this class include:
Central Nervous System (CNS) Effects: Many derivatives exhibit sedative-hypnotic, anticonvulsant, and anxiolytic properties. researchgate.netnih.govnih.gov
Anticancer Activity: A significant number of quinazolinone-based molecules have been developed as anticancer agents, including inhibitors of crucial enzymes like tyrosine kinase and poly-(ADP-ribose) polymerase (PARP). nih.govmdpi.com
Antimicrobial Properties: The scaffold has yielded compounds with potent antibacterial, antifungal, and antiviral (including anti-HIV) activities. nih.govresearchgate.net
Anti-inflammatory and Analgesic Effects: Numerous derivatives have been shown to possess significant anti-inflammatory and pain-relieving properties. researchgate.netmdpi.com
Other Activities: The therapeutic potential of quinazolinones also extends to cardiovascular (antihypertensive), antidiabetic, antimalarial, and antitubercular applications. mdpi.comresearchgate.netnih.gov
This wide spectrum of activity underscores the therapeutic versatility and importance of the quinazolinone nucleus in medicinal chemistry. nih.gov
Rationale for Research Focus on 3-(2-Fluorobenzyl)quinazolin-4(3H)-one within the Quinazolinone Class
The specific focus on this compound stems from a rational drug design approach based on established structure-activity relationships (SAR) within the quinazolinone class. Following the discovery of CNS-active agents like Methaqualone, research has consistently shown that the nature of the substituent at the N-3 position of the quinazolinone ring is a critical determinant of pharmacological activity, particularly for CNS effects. researchgate.netwikipedia.orgnih.gov
The introduction of a benzyl (B1604629) group at this position is a common strategy to enhance lipophilicity, which can facilitate penetration of the blood-brain barrier, a crucial step for CNS-targeting drugs. nih.gov The further addition of a fluorine atom to the ortho (2-position) of the benzyl ring is a specific and deliberate modification. Fluorine's high electronegativity and relatively small size can significantly alter the molecule's electronic distribution, conformation, and metabolic stability. These modifications can lead to enhanced binding affinity for target receptors, such as the GABA-A receptor complex, which is a known target for sedative and anticonvulsant quinazolinones. researchgate.net Therefore, the investigation of this compound is driven by the goal of developing novel CNS agents with potentially improved potency, selectivity, and a more favorable therapeutic profile compared to existing compounds.
Structure
3D Structure
Properties
CAS No. |
141305-95-5 |
|---|---|
Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI Key |
KOQXBNPNOBNYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Fluorobenzyl Quinazolin 4 3h One and Analogous 4 3h Quinazolinone Structures
Established Synthetic Pathways to 4(3H)-Quinazolinone Cores
The fundamental quinazolinone structure is typically assembled from precursors derived from anthranilic acid. acgpubs.org These methods focus on the efficient formation of the fused pyrimidine (B1678525) ring onto the benzene (B151609) ring of the starting material.
Cyclocondensation reactions are among the most traditional and widely used methods for synthesizing the 4(3H)-quinazolinone core. These reactions typically involve the condensation of an anthranilic acid derivative with a one-carbon unit source, followed by cyclization.
A foundational method is the Niementowski reaction , which involves heating anthranilic acid with formamide (B127407) or other amides at elevated temperatures to yield the corresponding 4(3H)-quinazolinone. acgpubs.orgtandfonline.comnih.gov Variations of this approach utilize different starting materials and cyclizing agents. For instance, 2-aminobenzamide (B116534) can be condensed with orthoesters in the absence of a catalyst. ijprajournal.com
A common and highly effective strategy involves a two-step process where anthranilic acid is first converted to a 2-substituted-1,3-benzoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with an acid anhydride (B1165640), such as acetic anhydride. nih.govtandfonline.com The resulting benzoxazinone (B8607429) is then treated with an amine or ammonia (B1221849) source, which opens the oxazinone ring and subsequently cyclizes to form the desired 3-substituted or unsubstituted 4(3H)-quinazolinone. nih.govtandfonline.com
| Starting Material | Reagents | Key Intermediate | Product | Ref. |
| Anthranilic acid | Formamide | - | 4(3H)-Quinazolinone | acgpubs.org |
| Anthranilic acid | Acetic anhydride, then Amine (R-NH₂) | 2-Methyl-1,3-benzoxazin-4-one | 2-Methyl-3-R-4(3H)-quinazolinone | tandfonline.com |
| 2-Aminobenzamide | Orthoesters | - | 2-Substituted-4(3H)-quinazolinone | ijprajournal.com |
| Isatoic Anhydride | Aldehydes, Amines | - | 2,3-Disubstituted-4(3H)-quinazolinones | researchgate.net |
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy, allowing for the construction of complex molecules like 4(3H)-quinazolinones in a single step from three or more starting materials. nih.govacs.org
A prevalent MCR strategy involves the one-pot condensation of anthranilic acid, an orthoester (such as trimethyl or triethyl orthoformate), and a primary amine. ijprajournal.comresearchgate.net This approach is highly modular and provides direct access to a wide array of 3-substituted 4(3H)-quinazolinones. Various catalysts, including strontium chloride (SrCl₂·6H₂O) and heteropolyacids, have been employed to facilitate this transformation under mild or solvent-free conditions. ijprajournal.comresearchgate.net
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of complex polycyclic quinazolinones. nih.govacs.org This method involves reacting components like o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular cyclization to build the quinazolinone-containing scaffold. acs.org
| Components | Catalyst/Conditions | Product Type | Ref. |
| Anthranilic acid, Orthoester, Amine | SrCl₂·6H₂O, Solvent-free | 3-Substituted-4(3H)-quinazolinone | ijprajournal.com |
| Isatoic anhydride, Aldehyde, Ammonium (B1175870) acetate (B1210297) | Ceric ammonium nitrate, Ethanol (B145695) | 2-Aryl-4(3H)-quinazolinone | researchgate.net |
| Arenediazonium salts, Nitriles, Anthranilates | Metal-free, 60 °C | 3-Aryl-4(3H)-quinazolinone | acs.org |
| o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, Ammonia | Ugi-4CR followed by Pd-catalyzed annulation | Polycyclic quinazolinone | acs.org |
Transition-metal catalysis has emerged as a powerful tool for constructing the quinazolinone ring system, often enabling reactions under milder conditions and with greater functional group tolerance. nih.govresearchgate.netfrontiersin.org Copper, palladium, rhodium, and cobalt are among the most frequently used metals.
Copper-catalyzed methods are particularly common. organic-chemistry.org For example, CuI/4-hydroxy-l-proline can catalyze the coupling of N-substituted o-bromobenzamides with formamide to yield 3-substituted quinazolinones. organic-chemistry.org Another approach involves the copper-catalyzed reaction of 2-halobenzamides with nitriles, which proceeds through a nucleophilic addition followed by an intramolecular SNAr reaction. organic-chemistry.org A transition-metal-free version of this strategy using o-fluorobenzamides has also been developed, relying on a base-promoted SNAr reaction followed by cyclization. acs.orgnih.gov
Palladium catalysis is often employed for C-H activation and arylation reactions to build or functionalize the quinazolinone core. chim.it More recently, cobalt and manganese catalysts have been used in acceptorless dehydrogenative coupling strategies, for instance, reacting 2-aminobenzyl alcohol with primary amides to form 2-substituted quinazolines, which can be precursors to quinazolinones. nih.govfrontiersin.org
| Catalyst System | Substrates | Reaction Type | Ref. |
| CuI / L-proline | o-Bromobenzamides, Aldehydes, NH₃ | C-N Coupling / Cyclization | acs.org |
| Cu(OAc)₂ | 2-Halobenzamides, Nitriles | Addition / SNAr Cyclization | organic-chemistry.org |
| Pd(OAc)₂ | 2-Aryl-4(3H)-quinazolinones | C-H Acetoxylation | chim.it |
| Mn(I) complex | 2-Aminobenzyl alcohol, Amides | Dehydrogenative Coupling | nih.gov |
| Co(OAc)₂ | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | frontiersin.org |
Specific Synthetic Strategies for 3-Substituted 4(3H)-Quinazolinones
The introduction of substituents at the N-3 position is crucial for modulating the biological activity of quinazolinones. nih.govnih.gov Synthetic strategies are designed to incorporate a wide variety of groups at this position, including the 2-fluorobenzyl moiety.
Direct N-substitution at position 3 is most commonly achieved by incorporating a primary amine during the construction of the quinazolinone ring. As previously mentioned, the reaction between a 2-substituted-1,3-benzoxazin-4-one and a primary amine (R-NH₂) is a robust and widely applied method to generate 2,3-disubstituted 4(3H)-quinazolinones. tandfonline.comresearchgate.net
Similarly, the one-pot, three-component reaction of anthranilic acid, an orthoester, and a primary amine provides a direct and efficient route to 3-substituted quinazolinones. tandfonline.comresearchgate.net The choice of the primary amine directly determines the substituent at the N-3 position, making this a highly versatile method for creating libraries of analogues.
For pre-formed 4(3H)-quinazolinones, direct N-alkylation can be performed, although this is less common than building the ring with the substituent in place. This would typically involve reacting the N-H of the quinazolinone with an appropriate electrophile, such as an alkyl halide, in the presence of a base.
To synthesize the target compound, 3-(2-Fluorobenzyl)quinazolin-4(3H)-one, the most direct and logical approach is to adapt the established methods for N-3 substitution using 2-fluorobenzylamine (B1294385) as the key reagent.
One highly effective route would be the three-component condensation of anthranilic acid, triethyl orthoformate, and 2-fluorobenzylamine. This reaction can be performed under various conditions, including microwave irradiation or catalysis with reagents like SrCl₂·6H₂O, to directly afford this compound. tandfonline.comijprajournal.com
An alternative two-step pathway involves first reacting anthranilic acid with an appropriate cyclizing agent to form a benzoxazinone intermediate, which is then reacted with 2-fluorobenzylamine. For example, reacting anthranilic acid with triethyl orthoacetate would form 2-methyl-1,3-benzoxazin-4-one, which upon reaction with 2-fluorobenzylamine, would yield 3-(2-Fluorobenzyl)-2-methylquinazolin-4(3H)-one, a close analogue of the target compound. acs.org Using a formic acid equivalent instead of acetic anhydride would lead to the desired non-substituted C-2 position.
These methods highlight the modularity and reliability of modern synthetic organic chemistry in accessing specifically substituted heterocyclic compounds like this compound.
Optimization of Reaction Conditions for this compound Synthesis
The efficient construction of the this compound scaffold hinges on the careful control of several key experimental parameters, including the choice of reagents, solvents, temperature, and the potential use of catalysts.
The synthesis of 3-substituted quinazolin-4(3H)-ones can be approached through several pathways. A common and effective method involves a one-pot, three-component reaction. For the target compound, this typically involves the condensation of anthranilic acid, 2-fluorobenzylamine, and an orthoester like trimethyl orthoformate. tandfonline.com
Another prevalent two-step approach first involves the formation of a benzoxazinone intermediate from anthranilic acid and an acylating agent (e.g., acetic anhydride), followed by reaction with the desired amine, in this case, 2-fluorobenzylamine. tandfonline.comresearchgate.net The nucleophilic attack by the amine on the benzoxazinone ring leads to its opening, followed by cyclization and dehydration to yield the final quinazolinone product. tandfonline.com
Stoichiometry is a critical factor in maximizing yield. Typically, a slight excess of the amine and the orthoester (or acylating agent) relative to the anthranilic acid is employed to drive the reaction to completion. The precise ratios are often determined empirically to balance yield against the formation of side products.
Table 1: Common Reagents for 3-Substituted Quinazolinone Synthesis
| Role | Reagent Examples | Function |
|---|---|---|
| Quinazoline (B50416) Ring Precursor | Anthranilic acid, Isatoic anhydride | Provides the core benzene and adjacent amide components. nih.govorganic-chemistry.org |
| N-3 Substituent Source | Primary amines (e.g., 2-Fluorobenzylamine) | Introduces the desired group at the N-3 position. tandfonline.com |
| C-2 Carbon Source | Orthoesters (e.g., Trimethyl orthoformate), Formamide, Aldehydes | Provides the carbon atom at the C-2 position of the quinazolinone ring. tandfonline.comresearchgate.netorganic-chemistry.org |
| Intermediate Precursor | Acetic anhydride | Reacts with anthranilic acid to form a benzoxazinone intermediate. tandfonline.com |
This table contains interactive elements.
The choice of solvent significantly impacts reaction rates and yields. For quinazolinone synthesis, polar solvents are generally preferred. In some modern approaches, Dimethyl Sulfoxide (DMSO) has been used effectively, serving as both a solvent and an oxidant at elevated temperatures, often eliminating the need for an external catalyst. researchgate.net
Green chemistry principles have driven the exploration of more environmentally benign reaction media. researchgate.net Deep Eutectic Solvents (DESs), such as a choline (B1196258) chloride:urea mixture, have emerged as promising alternatives. tandfonline.comresearchgate.net These solvents can act as both the reaction medium and a catalyst, facilitating the reaction through hydrogen bonding interactions that stabilize intermediates. tandfonline.com Microwave-assisted synthesis, often performed in solvents like ethanol or even under solvent-free conditions, can dramatically reduce reaction times and improve yields. derpharmachemica.com
Thermal conditions are a crucial optimization parameter. Conventional methods often require refluxing for several hours. nih.gov For instance, syntheses using isatoic anhydride and amines in aqueous media are often conducted under reflux conditions. nih.gov The optimal temperature can vary widely depending on the specific reagents and solvent system. Some reactions proceed efficiently at 100-120°C. researchgate.netresearchgate.net
Microwave-assisted synthesis allows for rapid heating to temperatures far above the solvent's boiling point in sealed vessels, significantly accelerating the reaction. Optimized microwave conditions might involve heating for just 8-10 minutes, a stark contrast to the hours required for conventional heating. derpharmachemica.com Pressure is generally not a primary parameter for optimization in standard laboratory syntheses of quinazolinones unless employing sealed-vessel microwave reactors where autogenous pressure develops.
A variety of catalysts can be employed to enhance the efficiency of quinazolinone synthesis. These can range from simple acids and bases to more complex transition metal catalysts.
Acid Catalysis : p-Toluenesulfonic acid (p-TSA) and acetic acid are commonly used to catalyze the condensation and cyclization steps. nih.govorganic-chemistry.org
Metal Catalysis : Copper-based catalysts, such as Cu(II) acetate and CuI, have proven effective in facilitating the coupling and cyclization reactions, often under milder conditions than traditional methods. organic-chemistry.org Recent advancements include the use of reusable, solid-supported catalysts like Cu3(BTC)2 Metal-Organic Frameworks (MOFs), which align with green chemistry principles by allowing for easy separation and recycling. researchgate.net Magnetically recoverable palladium catalysts have also been developed for sustainable synthesis. frontiersin.org
Organocatalysis : Simple organic molecules like triethanolamine (B1662121) have been used as catalysts in aqueous media, offering an eco-friendly alternative to metal catalysts. nih.gov
Green Chemistry Approaches : The field is increasingly moving towards more sustainable practices. tandfonline.com This includes the use of microwave irradiation to reduce energy consumption and reaction times, the application of ultrasound, and the use of water or Deep Eutectic Solvents as green reaction media. nih.govresearchgate.net Catalyst-free methods, for example, using DMSO as both solvent and oxidant, represent a significant step towards operational simplicity and environmental friendliness. researchgate.net
Advanced Characterization Techniques for Structural Confirmation of Synthesized this compound and its Precursors
The unambiguous confirmation of the structure of this compound and its intermediates is essential. While various techniques like IR spectroscopy and mass spectrometry are used, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for detailed structural elucidation. tandfonline.comsemanticscholar.org
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the synthesized compound. tandfonline.com The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the signals are characteristic of the electronic environment and connectivity of the atoms.
For This compound , the following signals would be expected in the ¹H NMR spectrum:
Quinazolinone Ring Protons : The four aromatic protons on the quinazolinone core would typically appear as a set of multiplets in the aromatic region (approx. δ 7.4-8.3 ppm). The proton at position 5 (H-5), being adjacent to the carbonyl group, is often the most deshielded and appears as a doublet of doublets. ijpscr.inforsc.org
Methylene (B1212753) Protons (-CH₂-) : The two protons of the methylene bridge connecting the benzyl (B1604629) group to the nitrogen would appear as a singlet at approximately δ 5.0-5.5 ppm.
2-Fluorobenzyl Ring Protons : The four protons on the fluorinated benzene ring would appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the fluorine substituent.
C-2 Proton : The proton at the C-2 position of the quinazolinone ring typically appears as a singlet further downfield, often above δ 8.0 ppm. rsc.org
The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom in the molecule.
Carbonyl Carbon (C=O) : A characteristic signal in the δ 160-165 ppm range. ijpscr.inforsc.org
Quinazolinone Ring Carbons : Signals for the aromatic and quaternary carbons of the quinazolinone core.
Methylene Carbon (-CH₂-) : A signal in the aliphatic region, typically around δ 45-50 ppm.
2-Fluorobenzyl Ring Carbons : Six distinct signals for the fluorinated ring, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF).
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 (Quinazolinone) | ~ 8.2 | Singlet (s) |
| H-5 (Quinazolinone) | ~ 8.3 | Doublet of Doublets (dd) |
| H-6, H-7, H-8 (Quinazolinone) | 7.4 - 7.9 | Multiplets (m) |
| Methylene (-CH₂-) | ~ 5.3 | Singlet (s) |
This table contains interactive elements and is based on typical values for analogous structures. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide the most accurate mass measurement, allowing for the confirmation of its elemental composition.
The expected molecular ion peak ([M]⁺) for this compound (C₁₅H₁₁FN₂O) would appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. In electron ionization (EI) mass spectrometry, the molecular ion is often observed, although its intensity can vary. The fragmentation pattern in the mass spectrum provides valuable structural information. Key fragmentation pathways for quinazolinones often involve the cleavage of the substituents on the heterocyclic ring.
For this compound, a prominent fragmentation would be the cleavage of the benzyl group. This would result in a fragment ion corresponding to the quinazolinone ring and a fragment corresponding to the 2-fluorobenzyl cation. The tropylium (B1234903) ion rearrangement is common for benzyl groups, which would lead to a stable C₇H₆F⁺ ion. Other characteristic fragments would arise from the further breakdown of the quinazolinone ring system.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | C₁₅H₁₁FN₂O⁺ | 254.0855 |
| [M - C₇H₆F]⁺ | C₈H₅N₂O⁺ | 145.0402 |
| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0450 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the quinazolinone ring. This peak is typically observed in the region of 1680-1660 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the ring.
The spectrum would also show characteristic absorptions for the aromatic rings. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The presence of the fluorine atom on the benzyl group would result in a C-F stretching vibration, which is typically observed in the 1250-1000 cm⁻¹ region, although it can sometimes be difficult to distinguish from other absorptions in this fingerprint region.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Carbonyl (C=O) | Stretching | 1680-1660 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1250 |
| C-F | Stretching | 1250-1000 |
X-ray Crystallography for Solid-State Structure Determination
In the crystal lattice, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O or C-H···F hydrogen bonds could play a significant role in stabilizing the crystal packing. The fluorine atom, being electronegative, could participate in weak hydrogen bonding interactions.
Table 3: Illustrative Crystallographic Data for an Analogous Quinazolinone Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2836 (8) |
| b (Å) | 9.3103 (10) |
| c (Å) | 9.4952 (10) |
| α (°) | 89.36 (1) |
| β (°) | 80.537 (10) |
| γ (°) | 77.163 (10) |
| Volume (ų) | 704.03 (13) |
| Z | 2 |
Note: The data in this table is for an analogous compound, 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one, and serves as an illustration of the type of information obtained from an X-ray crystallographic study. nih.gov
Structure Activity Relationship Sar Studies of 3 2 Fluorobenzyl Quinazolin 4 3h One and Its Analogues
Influence of Substituents at the Quinazolinone C2 Position on Biological Activity Profiles
Substituents at the C2 position of the quinazolinone ring play a pivotal role in modulating the biological activity of these compounds. The nature of the substituent, whether it be a simple alkyl, an aryl group, or a more complex heterocyclic moiety, can drastically alter the compound's interaction with biological targets.
Research indicates that the introduction of various substituents at the C2 position can lead to a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com For instance, the presence of a substituted phenyl ring at the C2 position has been shown to be essential for certain biological activities. researchgate.net The electronic properties of substituents on this phenyl ring can further fine-tune the activity.
In some cases, smaller, lipophilic substituents at the C2 position are favored for enhanced activity, while bulky groups may lead to steric hindrance and a decrease in potency. nih.govnih.gov The optimal substituent at this position is highly dependent on the specific biological target being addressed.
Table 1: Effect of C2 Substituents on Quinazolinone Activity
| C2 Substituent | General Effect on Activity | Reference |
|---|---|---|
| Unsubstituted | Varies depending on other substitutions | nih.gov |
| Alkyl Chains | Can increase hydrophobic interactions | nih.gov |
| Phenyl/Substituted Phenyl | Often crucial for activity, electronic effects are important | mdpi.comnih.gov |
Impact of N3 Substituents, Specifically Benzyl (B1604629) and Fluorobenzyl Moieties, on Pharmacological Interactions
The substituent at the N3 position of the quinazolinone core is another critical determinant of biological activity. nih.govresearchgate.net The size, shape, and electronic nature of this group can significantly influence receptor recognition and binding affinity.
Role of the Benzyl Group in Receptor Recognition and Binding Affinity
The presence of a benzyl group at the N3 position often imparts a favorable conformational flexibility, allowing the molecule to adapt to the binding site of a biological target. This moiety can engage in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, which are crucial for stabilizing the ligand-receptor complex. Aromatic groups at the N3 position have been generally found to enhance analgesic activity compared to aliphatic groups. mdpi.com
Effects of Fluorine Atom Position on the Benzyl Moiety on Molecular Interactions
The introduction of a fluorine atom onto the benzyl moiety, as in 3-(2-fluorobenzyl)quinazolin-4(3H)-one, can have profound effects on the molecule's properties and its interactions with biological targets. The position of the fluorine atom (ortho, meta, or para) is a key factor.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access target sites. nih.gov
Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the receptor's binding pocket. This can contribute to a higher binding affinity.
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to improved metabolic stability and a longer duration of action. researchgate.net
Conformational Effects: The position of the fluorine atom can influence the preferred conformation of the benzyl group, which in turn affects how the molecule fits into a binding site. nih.gov
The ortho-position of the fluorine in this compound can induce a specific torsional angle of the benzyl ring relative to the quinazolinone core, which may be optimal for binding to certain receptors.
Significance of Substitutions on the Quinazolinone A-Ring (C6, C8 Positions)
Substitutions on the benzene (B151609) ring (A-ring) of the quinazolinone scaffold, particularly at the C6 and C8 positions, have been shown to be significant for modulating biological activity. nih.gov The introduction of various functional groups at these positions can influence the electronic environment of the entire molecule and provide additional points of interaction with a biological target.
Halogen substitutions, such as bromine or fluorine, at the C6 and C8 positions have been reported to enhance the antimicrobial and antiviral activities of quinazolinone derivatives. nih.govresearchgate.net For instance, 6-bromo-substituted quinazolinones have demonstrated superior antiviral activity compared to their unsubstituted counterparts. researchgate.net The presence of a fluorine atom at C6 or C7 has been found to enhance binding ability, with a C7 fluorine showing a stronger binding affinity to NF-κB than a C6 fluorine. nih.gov
Table 2: Influence of A-Ring Substitutions on Quinazolinone Activity
| Position | Substituent | General Effect on Activity | Reference |
|---|---|---|---|
| C6 | Halogen (e.g., Br, F) | Can enhance antimicrobial and antiviral activity | nih.govresearchgate.net |
| C8 | Halogen | Can improve antimicrobial activity | nih.gov |
Conformational Analysis and Bioactive Conformations of this compound and Analogues
The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule will interact with its target receptor. Conformational analysis of this compound and its analogues helps to identify the low-energy, bioactive conformations.
The flexibility of the N3-benzyl group allows the molecule to adopt various conformations. Computational modeling and techniques like X-ray crystallography are used to determine the preferred spatial arrangement of the different parts of the molecule. For some quinazolinone derivatives, a U-shaped conformation has been identified as being important for their inhibitory activity. nih.gov The bioactive conformation is the specific three-dimensional structure that the molecule adopts when it binds to its biological target to elicit a pharmacological response.
Development of Lead Compounds and Pharmacophore Models based on Comprehensive SAR Investigations
The culmination of extensive SAR studies is the development of lead compounds with optimized activity and the generation of pharmacophore models. A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. tandfonline.com
For quinazolinone derivatives, pharmacophore models typically include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and/or negative ionizable groups
These models are invaluable tools in drug discovery, guiding the design of new, more potent, and selective analogues. nih.govworldscientific.comnih.gov By understanding the key structural requirements for activity, medicinal chemists can rationally design novel compounds with improved pharmacological profiles. The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models further refines this process by correlating the 3D properties of the molecules with their biological activity. tandfonline.com
Computational Chemistry and Molecular Modeling in Quinazolinone Research
In Silico Screening and Virtual Ligand Design Methodologies
In silico screening allows for the rapid evaluation of large compound libraries to identify molecules with a high probability of binding to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches, both of which are highly relevant for assessing the potential of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one.
Ligand-Based Virtual Screening Approaches
Ligand-based methods are utilized when the three-dimensional structure of the target protein is unknown or poorly defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. Quantitative Structure-Activity Relationship (QSAR) is a primary example of this methodology. nih.govigi-global.com
A 3D-QSAR model for a series of quinazolinone derivatives could be developed to predict the activity of this compound. researchgate.netunar.ac.id Such models correlate the biological activity of compounds with their physicochemical properties, such as steric, electrostatic, and hydrophobic fields. nih.gov By aligning a set of known active and inactive quinazolinone analogs, a predictive model is generated. The 2-fluorobenzyl group on the N-3 position of the quinazolinone core in this compound would be a key feature analyzed by the model. The model's contour maps could indicate whether the size, hydrophobicity, and electronic nature of this substituent are favorable for activity against a given target, thereby guiding further structural modifications. researchgate.netrsc.org
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. It is crucial for understanding how this compound might interact with a specific biological target, such as a bacterial enzyme or a cancer-related kinase, and for predicting the strength of this interaction. nih.govekb.eg
Analysis of Protein-Ligand Interaction Networks (e.g., hydrogen bonding, hydrophobic contacts, halogen bonds)
Once a docking pose is generated for this compound within a target's binding pocket, the network of non-covalent interactions is analyzed in detail. These interactions are fundamental to the stability of the protein-ligand complex. Key interactions typically observed for quinazolinone derivatives include:
Hydrogen Bonding: The carbonyl oxygen of the quinazolinone core is a common hydrogen bond acceptor.
Hydrophobic Contacts: The fused benzene (B151609) ring and the benzyl (B1604629) substituent engage in van der Waals and pi-stacking interactions with nonpolar residues of the target protein.
Halogen Bonds: A particularly relevant interaction for this compound is the halogen bond. The fluorine atom on the benzyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's backbone or side chains.
The table below illustrates a hypothetical interaction profile for this compound docked into the allosteric site of PBP2a, based on interactions observed for similar compounds.
| Interaction Type | Moiety of Compound | Interacting Residue (PBP2a) |
| Hydrogen Bond | Carbonyl Oxygen | Serine (Ser) |
| Hydrophobic (Pi-Alkyl) | Benzyl Ring | Valine (Val) |
| Hydrophobic (Pi-Pi) | Quinazolinone Ring | Tyrosine (Tyr) |
| Halogen Bond | Fluorine Atom | Glutamine (Gln) Backbone Oxygen |
Binding Energy Calculations and Affinity Predictions
Docking programs use scoring functions to estimate the binding affinity of a ligand, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. While useful for ranking compounds, these scores are approximations.
For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.gov This technique calculates the binding free energy of a protein-ligand complex by combining molecular mechanics energies with continuum solvation models. researchgate.netnih.gov The MM/GBSA approach can be used to refine the results from molecular docking and provide a more reliable estimate of the binding affinity for this compound. tandfonline.comresearchgate.net
The following table shows a hypothetical comparison of docking scores and MM/GBSA binding free energies.
| Compound | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) |
| This compound | -8.5 | -65.7 |
| Known PBP2a Allosteric Inhibitor | -9.2 | -72.3 |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Analysis
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time (typically nanoseconds), providing insights into its stability and flexibility. nih.govtandfonline.com
An MD simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other. Key parameters analyzed from an MD trajectory include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD, typically fluctuating within 1-3 Å for the protein, indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues. High RMSF values in the binding site can indicate flexible loops that may be important for ligand entry or binding, while low values suggest rigid, stable interactions. tandfonline.com
MD simulations also allow for the analysis of the persistence of key interactions, such as hydrogen bonds, throughout the simulation, confirming the stability of the binding mode predicted by docking. nih.govresearchgate.net
The table below summarizes the type of data obtained from a hypothetical MD simulation study.
| Simulation Parameter | Analyzed Aspect | Typical Result for a Stable Complex |
| RMSD of Protein Backbone | Overall structural stability of the complex | Stable fluctuation around 1-2 Å |
| RMSD of Ligand | Stability of the ligand's binding pose | Stable fluctuation < 2 Å relative to the protein |
| RMSF of Binding Site Residues | Flexibility of the active site | Low fluctuations for residues in direct contact with the ligand |
| Hydrogen Bond Occupancy | Persistence of key interactions | >80% for critical hydrogen bonds |
Through this multi-faceted computational approach, a comprehensive profile of this compound can be developed, guiding its potential synthesis and biological evaluation as a therapeutic agent.
Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential (MEP) plots) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reactivity of molecules like this compound. researchgate.nettandfonline.com These calculations provide a fundamental understanding of the molecule's stability, charge distribution, and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. tandfonline.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For quinazolinone derivatives, these calculations help confirm the stability of synthesized compounds. tandfonline.com
Molecular Electrostatic Potential (MEP) plots are particularly insightful for predicting reactivity. uni-muenchen.de An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme to identify regions of varying charge. uni-muenchen.dewolfram.com Red-colored areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue-colored areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. wolfram.comresearchgate.net
In the context of quinazolinone derivatives, MEP plots reveal that the most negative potential is typically located around the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms in the quinazoline (B50416) ring. researchgate.netresearchgate.net These sites are therefore the most likely points for interactions with electrophiles or hydrogen bond donors. The regions of positive potential are generally found around the hydrogen atoms, making them susceptible to nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with biological targets, such as receptor binding sites. uni-muenchen.de
| Parameter | Definition | Significance for Quinazolinones |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons; higher values suggest a better electron donor. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the ability to accept electrons; lower values suggest a better electron acceptor. researchgate.net |
| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | Predicts chemical reactivity and stability; a smaller gap implies higher reactivity. tandfonline.com |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting intermolecular interactions. uni-muenchen.deresearchgate.net |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to undergo oxidation. researchgate.net |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to undergo reduction. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is widely employed in drug design to predict the activity of novel molecules and to optimize lead compounds. nih.govnih.gov For quinazolinone derivatives, QSAR studies have been instrumental in identifying the key structural, electronic, and physicochemical properties that influence their therapeutic effects, such as anticonvulsant, anticancer, and antimicrobial activities. researchgate.netrsc.orgnih.gov
The development of a QSAR model involves several steps. First, a dataset of quinazolinone derivatives with known biological activities is compiled. ufv.br The three-dimensional structures of these molecules are generated and optimized. researchgate.net Using specialized software, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties. ufv.br
A statistical method, such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), is then used to build a mathematical model that links a selection of these descriptors to the observed biological activity. researchgate.netresearchgate.net The predictive power and robustness of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. researchgate.netresearchgate.net
QSAR studies on anticonvulsant quinazolinone-4(3H)-ones have revealed that their activity is often dependent on descriptors related to molecular shape, size, and electronic properties. researchgate.netufv.br For instance, one study identified that descriptors such as the Broto-Moreau autocorrelation (related to van der Waals volume) and eigenvalues of the Burden matrix (related to atomic mass) were crucial for anticonvulsant activity. ufv.br Such models provide valuable insights, suggesting that specific substitutions on the quinazolinone scaffold can enhance potency. researchgate.netufv.br For example, the presence of electron-withdrawing groups or specific bulky substituents at certain positions can significantly impact the anticonvulsant profile. nih.govmdpi.com Similarly, 3D-QSAR models, like CoMFA and CoMSIA, use contour maps to visualize regions where steric, electrostatic, or hydrophobic modifications would likely improve the biological activity of quinazolinone derivatives as anticancer agents. nih.govrsc.org
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (Determination Coefficient) | 0.899 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. researchgate.net |
| R²adj (Adjusted R²) | 0.888 | R² adjusted for the number of descriptors in the model. researchgate.net |
| Q² (Cross-validated R²) | 0.866 | Measures the internal predictive ability of the model, obtained by leave-one-out cross-validation. researchgate.net |
| R²pred (Predicted R² for test set) | 0.7406 | Measures the external predictive ability of the model on an independent set of compounds. researchgate.net |
| Key Molecular Descriptors in the Model | ||
| Descriptor | Significance | |
| ATS2v | Broto-Moreau autocorrelation - lag2 / weighted by van der Waals volumes. ufv.br | |
| VE2_DZv | Average coefficient sum of the last eigenvector from Barysz matrix / weighted by van der Waals volumes. ufv.br | |
| SpMax6_Bhm | Largest absolute eigenvalue of Burden matrix - 6 / weighted by relative atomic mass. ufv.br |
Note: The data in Table 2 is representative of a QSAR model developed for a series of quinazoline-4(3H)-one derivatives and is based on published literature. researchgate.netufv.br
Chemical Derivatization and Hybrid Compound Design Strategies
Design and Synthesis of Novel 3-(2-Fluorobenzyl)quinazolin-4(3H)-one Derivatives with Enhanced Potency
The design of novel derivatives of the quinazolinone scaffold is centered on introducing various functional groups to enhance biological efficacy. The 2-fluorobenzyl group at the N-3 position is one such modification, but further derivatization at other sites, particularly the C-2 position, is a common strategy.
Researchers have successfully synthesized numerous quinazolin-4(3H)-one derivatives to explore their therapeutic potential, such as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, a series of novel quinazolin-4(3H)-one derivatives were designed and synthesized, leading to the identification of compounds with potent antiproliferative activity. One such compound, 6d from a specific study, demonstrated superior sub-micromolar activity against the NCI-H460 non-small cell lung cancer line and potently inhibited EGFR. nih.gov
The synthesis process for creating such derivatives often involves a multi-step approach. A general route can include the cyclization of an anthranilic acid, followed by the addition of a substituted amine or aniline, and subsequent reaction with various aldehydes to yield the final diverse compounds. acs.org These synthetic pathways allow for the introduction of a wide variety of substituents, enabling a thorough exploration of the structure-activity relationships. researchgate.netacs.org
Table 1: Examples of Quinazolin-4(3H)-one Derivatives and Their Activity
| Compound | Structure | Target/Activity | Reference |
| Compound 6d | 2-(substituted)-3-(substituted)-quinazolin-4(3H)-one | EGFR inhibitor, GI50 = 0.789 µM (NCI-H460) | nih.gov |
| Compound 12c | Quinazolinone-based PARP-1 inhibitor | PARP-1 inhibitor, IC50 = 30.38 nM | rsc.org |
Hybridization of the Quinazolinone Scaffold with Other Pharmacologically Active Moieties
Molecular hybridization is a prominent strategy in drug design that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.govrsc.orgrsc.org This approach aims to create hybrid compounds with improved potency, novel mechanisms of action, or the ability to interact with multiple biological targets. rsc.org The quinazolinone nucleus is an excellent candidate for this strategy due to its versatile biological profile. nih.gov
Piperazine (B1678402): The combination of quinazolinone and piperazine moieties has been explored to develop new therapeutic agents. These hybrids often leverage the favorable pharmacokinetic properties of the piperazine ring.
Triazole: The triazole moiety is known to enhance the biological activity of many bioactive scaffolds. rsc.org Hybrids combining quinazolinone and 1,2,3-triazole have been designed and synthesized as potential anticancer agents that target MET kinase. nih.gov In one study, a compound bearing a p-methyl benzyl (B1604629) group on the triazole ring showed the highest MET inhibitory capacity. nih.gov Another approach linked the triazole and quinazolinone scaffolds via a 2-thioacetamido linkage, resulting in hybrids with activity against cancer cell lines. rsc.org
Isoxazole/Isoxazoline (B3343090): The association of quinazolinone and isoxazoline pharmacophores is seen as a promising avenue in medicinal chemistry. mdpi.com Novel quinazolinone-isoxazoline hybrids have been synthesized through 1,3-dipolar cycloaddition reactions, with the goal of boosting or creating new biological activities. mdpi.com
Indole (B1671886): The indole nucleus is prevalent in many bioactive compounds. rsc.org Researchers have designed hybrids linking the quinazolinone scaffold with indolin-2-one via an imine linkage, creating analogues that were screened for anticancer activity. rsc.org
Thiazole: Thiazole is another important heterocycle used in hybridization strategies with quinazolinone. These hybrids have been investigated for various biological activities, leveraging the known pharmacological profiles of both ring systems.
Table 2: Examples of Quinazolinone Hybridization Strategies
| Hybrid Moiety | Linkage/Strategy | Resulting Activity | Reference |
| 1,2,3-Triazole | Click Chemistry | Anticancer (MET Kinase Inhibition) | nih.gov |
| Triazole | 2-Thioacetamido Linkage | Anticancer (MCF-7, HeLa cell lines) | rsc.org |
| Isoxazoline | 1,3-Dipolar Cycloaddition | Potential for boosted/new biological activity | mdpi.com |
| Indolin-2-one | Imine Linkage | Anticancer | rsc.org |
| Pyrazole | Benzene (B151609) Ring Linker | Antifungal | nih.gov |
Development of Bioreversible Derivatives for Modulated Biological Activity
The development of bioreversible derivatives, such as prodrugs, is a sophisticated strategy to overcome pharmacokinetic challenges like poor solubility, rapid metabolism, or inadequate membrane permeability. A bioreversible derivative is a chemically modified, inactive form of a drug that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent compound.
While specific research on bioreversible derivatives of this compound is not prominent in the reviewed literature, the principles of prodrug design are broadly applicable to the quinazolinone scaffold. Potential strategies could include esterification or amidation at suitable functional groups that might be introduced onto the quinazolinone core or its substituents. These ester or amide linkages could then be cleaved by metabolic enzymes (e.g., esterases, amidases) in vivo, releasing the active drug at the desired site of action. This approach can modulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to improved therapeutic outcomes.
Future Perspectives and Research Directions for 3 2 Fluorobenzyl Quinazolin 4 3h One
Emerging Therapeutic Applications of Fluorobenzyl Quinazolinone Derivatives
The structural framework of quinazolinone is considered a "privileged structure" in drug development, and its derivatives are actively being investigated for a multitude of therapeutic applications. itmedicalteam.pl Research has demonstrated that these compounds possess a wide range of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. researchgate.netwisdomlib.org
Anticancer Potential:
Fluorinated quinazolinone derivatives have shown notable promise as anticancer agents. nih.gov For instance, a fluorinated 2-styryl 4(3H)-quinazolinone has been identified as a potential therapeutic for oral cancer. nih.gov This compound was found to arrest the cell cycle at the G1/S phase and induce apoptosis through pathways such as TNF signaling. nih.gov Furthermore, quinazolinone-sulphonamide hybrids containing fluorine have exhibited significant in vitro cytotoxic activity against cancer cell lines while remaining safe for non-cancerous cells. nih.govnih.gov The anticancer mechanisms of quinazolinone derivatives are varied, including the inhibition of tubulin polymerization, which is crucial for cell division. mdpi.com
Antiviral Activity:
Recent studies have highlighted the potent antiviral activities of quinazolinone compounds, including against Zika and Dengue viruses. acs.org Certain trisubstituted quinazolinone compounds have demonstrated potent inhibition of Zika virus replication, with some analogues showing efficacy against both Zika and Dengue viruses. acs.org Myricetin derivatives that incorporate a quinazolinone moiety have also been synthesized and shown to have potential as both antibacterial and antiviral agents. nih.govacs.org Some quinazolinone derivatives have also been reported to exhibit activity against HIV and Tobacco Mosaic Virus (TMV). researchgate.net
The following table summarizes some of the emerging therapeutic applications of fluorobenzyl quinazolinone derivatives and their analogues:
| Therapeutic Area | Specific Application/Target | Key Findings |
| Oncology | Oral Squamous Cell Carcinoma | A fluorinated 2-styryl 4(3H)-quinazolinone was found to induce cell cycle arrest and apoptosis. nih.gov |
| General Anticancer | Fluorinated quinazolinone-sulphonamide hybrids have shown significant cytotoxic activity against cancer cells. nih.govnih.gov | |
| Breast, Lung, Pancreatic Cancers | Quinazolinones exhibit notable anticancer effects against various malignancies. mdpi.com | |
| Virology | Zika and Dengue Virus | Trisubstituted quinazolinone compounds have been identified as potent inhibitors of viral replication. acs.org |
| Plant Viruses (e.g., TMV) | Myricetin derivatives containing a quinazolinone moiety have shown potential as antiviral agents against plant viruses. nih.govacs.org | |
| HIV | Some quinazolinone derivatives have been reported to have anti-HIV activity. researchgate.net |
Development of Advanced and Sustainable Synthetic Methodologies for Efficient Production
The growing interest in quinazolinone derivatives has spurred the development of more efficient and environmentally friendly synthetic methods. Traditional synthesis often involves volatile organic solvents and harsh reaction conditions, leading to waste generation. mdpi.com Modern approaches focus on the principles of green chemistry to create cleaner, faster, and more sustainable processes. mdpi.com
Green Chemistry Approaches:
Several green synthetic techniques are being applied to the synthesis of quinazolinones. These include:
Microwave-assisted synthesis: This method can accelerate reaction times and improve yields. tandfonline.comrsc.org
Ultrasound-assisted synthesis: The use of ultrasound can also enhance reaction rates and efficiency. mdpi.com
Deep eutectic solvents (DES): These are used as safer alternatives to conventional volatile organic solvents. mdpi.comtandfonline.com
Mechanochemical synthesis (grinding methods): This solvent-free approach reduces waste and energy consumption. mdpi.com
One study highlighted a green chemistry approach for the synthesis of 3-substituted-quinazolin-4(3H)-ones using microwaves and deep eutectic solvents, achieving moderate to excellent yields. tandfonline.com Another sustainable method employs a magnetically recoverable palladium catalyst for the synthesis of 2-aryl quinazolin-4(3H)-ones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst can be easily recovered and reused, enhancing the cost-effectiveness and sustainability of the process. frontiersin.org
Novel Catalytic Systems:
Researchers are also exploring novel catalysts to improve the efficiency of quinazolinone synthesis. For example, an acetic acid-functionalized magnetic silica-based catalyst has been used for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov Furthermore, a copper-catalyzed radical methylation/sp3 C-H amination/oxidation cascade reaction provides a direct route to quinazolinones. organic-chemistry.org
The following table outlines some of the advanced and sustainable synthetic methodologies for quinazolinone production:
| Methodology | Key Features | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Faster reaction times, higher yields, and improved purity. tandfonline.com |
| Deep Eutectic Solvents (DES) | Use of biodegradable and low-toxicity solvents. | Environmentally friendly, reduced use of volatile organic compounds. mdpi.comtandfonline.com |
| Magnetic Nanocatalysts | Use of a magnetically recoverable palladium catalyst. | Easy catalyst recovery and reuse, high product yields, and mild reaction conditions. frontiersin.org |
| Metal-Free Synthesis | Four-component synthesis from anilines, aldehydes, and ammonium (B1175870) iodide. | Avoids the use of metal catalysts, readily available starting materials. rsc.org |
| H2O2-Mediated Synthesis | Use of hydrogen peroxide as a green oxidant. | Sustainable, efficient, and avoids the need for metal catalysts or additives. acs.org |
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of quinazolinone-based therapeutics is no exception. nih.govastrazeneca.com These computational tools can significantly accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties. nih.govymerdigital.com
In Silico Screening and Molecular Docking:
In silico methods, such as molecular docking, are widely used to screen virtual libraries of quinazolinone derivatives against specific biological targets. ijddr.in These techniques predict the binding affinity and interaction patterns of a ligand with a target protein, helping to identify the most promising candidates for further experimental validation. nih.gov For example, molecular docking studies have been used to identify quinazolinone derivatives as potential inhibitors of COX-2, PARP1, STAT3, and AKT1. ijddr.innih.govtandfonline.comrsc.org
Predictive Modeling and ADMET Profiling:
Machine learning models can be trained on large datasets of known compounds to predict various properties of new molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures. globalresearchonline.net For instance, in silico toxicity risk assessments have been used to evaluate the safety profiles of newly designed quinazolinone derivatives. itmedicalteam.plglobalresearchonline.net
The following table details the applications of AI and machine learning in quinazolinone drug discovery:
| Application | Description | Impact |
| Virtual Screening | High-throughput screening of large compound libraries against a biological target using computational methods. | Rapid identification of potential hit compounds, reducing the time and cost of initial screening. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule to form a stable complex. | Elucidates binding modes and helps in the rational design of more potent inhibitors. ijddr.innih.gov |
| ADMET Prediction | Use of computational models to predict the pharmacokinetic and toxicological properties of compounds. | Early identification of compounds with poor drug-like properties, improving the success rate of drug candidates. nih.gov |
| De Novo Drug Design | Use of AI algorithms to generate novel molecular structures with desired properties. | Exploration of new chemical space and the design of optimized lead compounds. nih.govnih.gov |
| Structure-Activity Relationship (SAR) Studies | Use of computational methods to understand the relationship between the chemical structure of a compound and its biological activity. | Guides the optimization of lead compounds to improve their potency and selectivity. nih.gov |
Exploration of Novel Biological Targets and Polypharmacology Approaches
While quinazolinone derivatives are known to interact with a variety of biological targets, ongoing research aims to identify novel targets and explore the potential of these compounds to modulate multiple targets simultaneously, a concept known as polypharmacology. tandfonline.com This approach can lead to the development of more effective therapies, particularly for complex diseases like cancer.
Novel Biological Targets:
Researchers are employing various strategies to identify new biological targets for quinazolinone derivatives. These include:
Target-based screening: Testing compounds against a panel of known disease-related proteins.
Phenotypic screening: Identifying compounds that produce a desired effect in cells or organisms, and then working to identify the molecular target.
Computational target prediction: Using algorithms to predict potential protein targets based on the chemical structure of the compound.
Recent studies have identified several novel targets for quinazolinone derivatives, including:
PARP1 and STAT3: Dual inhibitors of these oncoproteins are being explored for cancer therapy. tandfonline.com
AKT1: This protein is a key component of a signaling pathway that is often deregulated in cancer. nih.gov
Aurora Kinases: These are involved in cell cycle regulation and are attractive targets for cancer treatment. acs.org
HDAC6: Selective inhibitors of this enzyme have shown promise as anticancer agents. wpunj.edu
Polypharmacology:
The ability of a single drug to interact with multiple targets can be advantageous, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. The quinazolinone scaffold is well-suited for the development of polypharmacological agents due to its ability to be readily functionalized at multiple positions. nih.gov For example, the development of dual inhibitors of PARP1 and STAT3 represents a polypharmacological approach to cancer treatment. tandfonline.com
The following table summarizes some of the novel biological targets and polypharmacological approaches for quinazolinone derivatives:
| Biological Target(s) | Therapeutic Area | Rationale |
| PARP1 and STAT3 (Dual Inhibition) | Cancer | Simultaneous inhibition of two key oncoproteins can lead to synergistic anticancer effects. tandfonline.com |
| AKT1 | Cancer | Inhibition of the AKT pathway, which is frequently overactive in cancer, can suppress tumor growth. nih.gov |
| Aurora Kinases | Cancer | Targeting these enzymes can disrupt cell division in cancer cells. acs.org |
| EGFR | Cancer | Many quinazolinone-based drugs, such as gefitinib (B1684475) and erlotinib, are EGFR inhibitors used in cancer therapy. magnusconferences.comglobethesis.com |
| Tubulin | Cancer | Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in quinazolinone derivatives?
- Methodological Answer : Non-linear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) calculates EC/IC. For anticonvulsant studies, Kaplan-Meier survival curves and ANOVA (with Tukey post-hoc) compare treatment groups. Report confidence intervals (95%) and effect sizes .
Safety & Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl). Personal protective equipment (gloves, goggles) is mandatory due to skin/eye irritation risks . Store the compound in airtight containers under inert gas (N) to prevent hydrolysis. LC-MS monitoring of degradation products is advised for long-term stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
